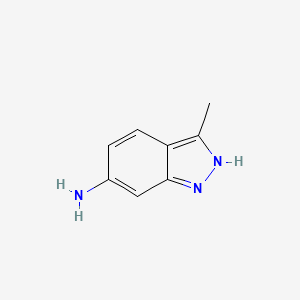

3-methyl-1H-indazol-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSCSUHNTVVKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620763 | |

| Record name | 3-Methyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79173-62-9 | |

| Record name | 3-Methyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-methyl-1H-indazol-6-amine

Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole family. Its structure, featuring a bicyclic system composed of a benzene ring fused to a pyrazole ring with a methyl group and an amine substituent, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and significance, particularly for researchers, scientists, and professionals in the field of drug development. The compound is of high interest primarily as a key intermediate in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1][2][3] |

| Molecular Weight | 147.18 g/mol | [1][3] |

| CAS Number | 79173-62-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow-brown solid | [4] |

| Melting Point | 203.8–204.5 °C | [4] |

| Solubility | Soluble in methanol and ethyl acetate | [4] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

-

¹H-NMR (500 MHz, CDCl₃) : The proton nuclear magnetic resonance spectrum shows characteristic signals at δ (ppm): 9.44 (s, 1H, N-NH), 7.43 (d, J = 8.5 Hz, 1H, H-4), 6.57–6.55 (m, 2H, H-5, H-7), 3.84 (s, 2H, NH₂), and 2.50 (s, 3H, H-1′)[4].

-

Mass Spectrometry (ESI, MeOH) : The electrospray ionization mass spectrum exhibits a molecular ion peak [M+H]⁺ at m/z 147.9, which corresponds to the calculated value of 148.08 for C₈H₉N₃[4].

-

FT-IR (KBr) : The Fourier-transform infrared spectrum displays key absorption bands at vₘₐₓ (cm⁻¹): 3382 and 3180, corresponding to the N-H stretching of the amine and indazole groups. Other significant peaks include 1640 (C=N stretch) and 1520 (C=C aromatic stretch)[4]. The presence of two bands for the N-H stretch is characteristic of a primary amine[5].

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This transformation is a critical step in the overall synthesis of Pazopanib[4][6].

Synthesis of this compound from 3-methyl-6-nitro-1H-indazole

This procedure involves the reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.

-

Materials and Equipment :

-

3-methyl-6-nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

-

-

Procedure :

-

In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) at 0 °C using an ice bath[4].

-

Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 equivalents) to the suspension[4].

-

With the reaction temperature maintained below 10 °C, add concentrated HCl (1 mL) dropwise over 1 minute[7].

-

After the HCl addition is complete, remove the ice bath and stir the mixture for an additional three hours at room temperature[7].

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:7)[4].

-

Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.

-

Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer three times with ethyl acetate (3 x 50 mL)[6].

-

Combine all organic layers and wash with brine (saturated NaCl solution)[6].

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[6].

-

The resulting precipitate is collected by vacuum filtration, washed with distilled water, and dried to yield this compound as a yellow-brown solid (yield: 87%)[4][6].

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its logical position in the broader synthesis of Pazopanib.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in Pazopanib synthesis.

Safety and Hazards

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following hazard statements:

-

H302 : Harmful if swallowed[1].

-

H315 : Causes skin irritation[1].

-

H319 : Causes serious eye irritation[1].

-

H335 : May cause respiratory irritation[1].

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the industrial synthesis of Pazopanib[6][8]. Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

The synthesis of Pazopanib involves several steps where the indazole core, derived from this compound, is further modified and coupled with other essential fragments, namely a pyrimidine derivative and a sulfonamide side-chain[6][9]. The structural integrity and purity of this compound are therefore critical for the efficiency of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).

While the indazole scaffold itself is known to be a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities such as antibacterial and anti-inflammatory properties, the direct biological activity of this compound is not its primary area of investigation[10]. Its value lies in its function as a versatile and crucial precursor in the construction of more complex therapeutic agents.

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry. Its well-defined chemical and physical properties, along with established synthetic protocols, make it a reliable intermediate for drug development. The detailed understanding of its characteristics, as outlined in this guide, is essential for scientists and researchers working on the synthesis of Pazopanib and other related indazole-based therapeutic agents. The provided data and protocols serve as a valuable resource for optimizing synthetic routes and ensuring the quality and consistency of this vital chemical building block.

References

- 1. This compound | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 79173-62-9 | EDA17362 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. preprints.org [preprints.org]

- 8. rroij.com [rroij.com]

- 9. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1H-indazol-6-amine: Synthesis, History, and Role in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1H-indazol-6-amine, a key intermediate in modern pharmaceutical synthesis. The document details its chemical properties, historical context, and primary synthetic routes with a focus on quantitative data and detailed experimental protocols. A significant portion of this guide is dedicated to its critical role in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Furthermore, the guide elucidates the biological significance of this compound by detailing the signaling pathways targeted by its principal downstream product.

Introduction

This compound, a heterocyclic amine belonging to the indazole class, has emerged as a molecule of significant interest in medicinal chemistry and process development. While the indazole scaffold itself has been known for over a century, the specific utility of this compound has been largely driven by its role as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features allow for versatile chemical modifications, making it an ideal precursor for drug candidates.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its synthesis, history, and application, particularly in the context of targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| CAS Number | 79173-62-9 | [1] |

| Appearance | Yellow-brown solid | [2] |

| Melting Point | 203.8–204.5 °C | [2] |

| IUPAC Name | This compound | [1] |

History and Discovery

The history of this compound is intrinsically linked to the broader development of indazole-containing pharmaceuticals. While a singular "discovery" paper for this specific molecule is not readily apparent in historical literature, its importance grew with the rise of kinase inhibitors in oncology. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3]

The significance of this compound skyrocketed with the development of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. In the innovator's synthesis of Pazopanib, this compound serves as a key intermediate, highlighting its industrial relevance.[4] Its synthesis and utilization are therefore a cornerstone of the manufacturing process for this life-saving medication.

Synthesis of this compound

The most common and well-documented synthetic route to this compound is the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This precursor can be synthesized through several methods.

Synthesis of the Precursor: 3-Methyl-6-nitro-1H-indazole

There are two primary routes for the synthesis of 3-methyl-6-nitro-1H-indazole.

Route A: From 2-Ethyl-5-nitroaniline

This method involves the diazotization of 2-ethyl-5-nitroaniline followed by intramolecular cyclization.

Route B: From 3-Methylindazole

This route involves the direct nitration of 3-methylindazole using a mixture of nitric and sulfuric acids.

Reduction of 3-Methyl-6-nitro-1H-indazole to this compound

The reduction of the nitro group to an amine is a critical step. The most effective and commonly cited method utilizes tin(II) chloride in the presence of concentrated hydrochloric acid.[5]

References

- 1. Reactome | Signaling by PDGFR in disease [reactome.org]

- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 5. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

3-methyl-1H-indazol-6-amine chemical structure and numbering

An In-depth Technical Guide to 3-methyl-1H-indazol-6-amine

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the indazole class.[1][2] Indazole derivatives are a significant focus in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Numbering

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. A methyl group is substituted at position 3, and an amine group is at position 6. The numbering of the indazole ring starts from the nitrogen atom of the pyrazole ring that is not fused to the benzene ring and proceeds around the pyrazole ring first, then continues around the benzene ring.

References

- 1. This compound | 79173-62-9 | EDA17362 [biosynth.com]

- 2. This compound | 79173-62-9 [chemicalbook.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-methyl-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-methyl-1H-indazol-6-amine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols applicable to the characterization of indazole derivatives. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₉N₃ | |

| Molecular Weight | 147.18 g/mol | |

| CAS Number | 79173-62-9 |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N1-H |

| ~7.4 | d | 1H | H4 |

| ~6.5 | s | 1H | H7 |

| ~6.4 | dd | 1H | H5 |

| ~5.0 | br s | 2H | NH₂ |

| ~2.4 | s | 3H | CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C6 |

| ~141 | C7a |

| ~140 | C3 |

| ~122 | C4 |

| ~115 | C3a |

| ~110 | C5 |

| ~95 | C7 |

| ~12 | CH₃ |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ |

| 132 | ~60 | [M-CH₃]⁺ |

| 118 | ~40 | [M-NH]⁺ |

| 105 | ~30 | [M-N₂-CH₃]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (amine and indazole) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| 1620-1580 | Strong | N-H Bend (amine) / C=C Stretch (aromatic) |

| 1500-1400 | Medium | C=C Stretch (aromatic) |

| 1380-1360 | Medium | C-H Bend (CH₃) |

| 1300-1200 | Medium | C-N Stretch (aromatic amine) |

| 850-750 | Strong | Aromatic C-H Bend (out-of-plane) |

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Temperature: 298 K.

-

Referencing: The residual DMSO peak at 2.50 ppm is used as an internal reference.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or gas chromatography inlet.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of the empty sample compartment is recorded as the background and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to 3-methyl-1H-indazol-6-amine (CAS: 79173-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-indazol-6-amine, with the CAS number 79173-62-9, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and safety considerations of this compound. Its role as a crucial intermediate in the synthesis of pharmacologically active compounds and its potential applications in drug discovery are also discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 79173-62-9 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₉N₃ | [3][4][5] |

| Molecular Weight | 147.18 g/mol | [3][8] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 376.377 °C | [4] |

| Density | 1.295 g/cm³ | [4] |

| Flash Point | 209.372 °C | [4] |

| LogP | 2.03470 | [4] |

Synthesis and Manufacturing

The synthesis of the indazole core can be achieved through various chemical strategies.[1][9] For this compound, a common synthetic approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

General Experimental Protocol: Synthesis via Cyclization

A generalized synthetic route to this compound can be conceptualized as follows. This is a representative protocol and may require optimization based on specific laboratory conditions and starting materials.

-

Starting Material: A suitable starting material would be a substituted 2-aminoacetophenone or a related compound.

-

Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

-

Cyclization: The intermediate undergoes intramolecular cyclization to form the indazole ring. The specific conditions for this step, such as temperature and solvent, are critical for achieving a good yield.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

A simplified workflow for a potential synthetic pathway is illustrated in the diagram below.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The indazole nucleus is a key component in a variety of compounds with therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][10][11] this compound serves as a valuable building block in the synthesis of more complex molecules.

Role as a Synthetic Intermediate:

This compound is a known impurity in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy.[12] Its availability as a reference standard is crucial for the quality control and purity assessment of the final drug product.

Scaffold for Novel Drug Candidates:

Derivatives of 6-aminoindazole have shown promising anti-proliferative activity in various cancer cell lines.[10] For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated potent activity against human colorectal cancer cells.[10] The 3-methyl and 6-amino functionalities of the target compound provide two reactive sites for further chemical modification and library synthesis in drug discovery campaigns.

The diagram below illustrates the central role of this compound as a scaffold in the development of potential therapeutic agents.

Caption: Role of this compound as a core scaffold in drug discovery.

Biological Activity

While specific biological activity data for this compound itself is not extensively reported in the public domain, the broader class of 3-methyl-1H-indazole derivatives has been shown to possess antibacterial properties.[1] For example, certain derivatives have demonstrated activity against Bacillus subtilis and E. coli.[1] Furthermore, various 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising inhibitory effects against cancer cell lines such as K562 (chronic myeloid leukemia).[13][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[5] Appropriate safety precautions must be taken when handling this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P264: Wash hands thoroughly after handling.[15]

-

P270: Do not eat, drink or smoke when using this product.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry and drug development. Its physicochemical properties are well-characterized, and while specific biological data for the compound itself is limited, its role as a key intermediate and a scaffold for generating diverse libraries of bioactive molecules is clear. The rich pharmacology of the indazole core suggests that derivatives of this compound are likely to continue to be explored for various therapeutic applications. Proper safety and handling procedures are essential when working with this compound due to its hazardous properties.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 79173-62-9 | EDA17362 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:79173-62-9 | Chemsrc [chemsrc.com]

- 7. This compound | 79173-62-9 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 15. keyorganics.net [keyorganics.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-methyl-1H-indazol-6-amine

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic amine with applications in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and visualizes key information through structured diagrams.

Core Compound Data

This compound is a substituted indazole that serves as a valuable building block in the development of new chemical entities. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈H₉N₃ | [1][2][3][4] |

| Molecular Weight | 147.18 g/mol | [1][3][4] |

| CAS Number | 79173-62-9 | [1][2][3] |

| Appearance | Solid powder | [5] |

| Purity | ≥97% | [2] |

| Synonyms | 6-Amino-3-methylindazole | |

| SMILES | CC1=C2C=CC(=CC2=NN1)N | [1] |

| InChIKey | HWSCSUHNTVVKSR-UHFFFAOYSA-N | [3] |

Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Appropriate personal protective equipment should be used when handling this compound.

Chemical Structure

The chemical structure of this compound consists of a bicyclic indazole core, with a methyl group at position 3 and an amine group at position 6.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-intermediate, which is synthesized from 2-ethyl-5-nitroaniline.

Step 1: Synthesis of 3-methyl-6-nitroindazole from 2-ethyl-5-nitroaniline. [6]

-

Dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

-

Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid.

-

Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes.

-

Stir the resulting solution for 30 minutes after the addition is complete.

-

Remove the acetic acid in vacuo to yield an orange solid.

-

Dissolve the solid in approximately 120 ml of ethyl acetate and wash with 3 x 100 ml of saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98% yield).

Step 2: Synthesis of this compound from 3-methyl-6-nitroindazole. [6]

-

Prepare a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether and cool to 0°C.

-

Prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.

-

Add the tin(II) chloride solution dropwise to the 3-methyl-6-nitroindazole solution over 15 minutes, ensuring the reaction temperature remains below 100°C.

-

After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

-

Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.

-

Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a yellow solid (10 g, 92% yield).

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[7] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[8][9]

Specifically, derivatives of 3-methyl-1H-indazole have been reported as potent antibacterial agents.[7] Furthermore, various 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising inhibitory effects against cancer cell lines.[10] The amine group at the 6-position of this compound provides a key functional handle for further chemical modification and the development of novel therapeutic agents.

Caption: Biological activities of indazole derivatives.

References

- 1. This compound | 79173-62-9 | EDA17362 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 3-methyl-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-methyl-1H-indazol-6-amine, a crucial parameter for its development as a potential therapeutic agent. Due to the limited availability of direct experimental solubility data in public literature, this document focuses on its predicted physicochemical properties, which are key determinants of solubility. Furthermore, this guide presents detailed experimental protocols for accurately determining both the kinetic and thermodynamic solubility of this compound, equipping researchers with the necessary methodologies for its evaluation.

Introduction

This compound is a heterocyclic amine containing an indazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, its bioavailability. A thorough understanding of the solubility profile is therefore paramount for successful drug development.

This guide will first present the predicted physicochemical properties of this compound that govern its solubility. Subsequently, it will provide detailed, step-by-step experimental protocols for determining its aqueous and solvent solubility, enabling researchers to generate robust and reliable data.

Physicochemical Properties

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 147.18 g/mol | Low molecular weight is generally favorable for solubility. |

| LogP (Octanol-Water Partition Coefficient) | 1.3 | This value suggests a moderate lipophilicity, indicating that the compound is likely to have some solubility in both aqueous and organic solvents. Compounds with very high LogP values tend to have poor aqueous solubility. |

| pKa (Acid Dissociation Constant) | Basic pKa (amine group) is predicted to be around 4-5; Acidic pKa (indazole NH) is predicted to be around 14-15. | The presence of a basic amine group suggests that the solubility of this compound will be pH-dependent. At pH values below its basic pKa, the amine group will be protonated, forming a more soluble salt. |

| Hydrogen Bond Donors | 2 (amine and indazole NH) | The presence of hydrogen bond donors can facilitate interactions with polar solvents like water, potentially enhancing solubility. |

| Hydrogen Bond Acceptors | 2 (indazole nitrogens) | The presence of hydrogen bond acceptors can also contribute to solubility in polar solvents. |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Based on these predicted properties, this compound is expected to exhibit low to moderate aqueous solubility, with a significant dependence on pH. Its solubility is anticipated to be higher in acidic conditions due to the protonation of the 6-amino group.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two standard methods: the Shake-Flask method for thermodynamic solubility and the Kinetic Solubility Assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at various pH values, water, or organic solvents) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining undissolved solid.

-

-

Quantification of Solute:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve of the compound at known concentrations to quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µM by correcting for the dilution factor.

-

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often used in early drug discovery for rapid screening.

Methodology:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity or precipitation of the compound using a nephelometer (measures light scattering) or by UV-Vis spectrophotometry after filtration.

-

-

Data Analysis:

-

The kinetic solubility is often reported as the highest concentration at which no precipitate is observed.

-

Conclusion

While experimental data on the solubility of this compound is currently scarce, its predicted physicochemical properties suggest a low to moderate, pH-dependent aqueous solubility. For researchers and drug development professionals, the experimental determination of both thermodynamic and kinetic solubility is a critical step. The detailed protocols and workflows provided in this guide offer a robust framework for generating the necessary data to inform formulation strategies, design relevant in vitro and in vivo studies, and ultimately advance the development of this compound as a potential therapeutic agent.

The Emerging Therapeutic Potential of 3-Methyl-1H-Indazol-6-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, 3-methyl-1H-indazol-6-amine and its derivatives are gaining significant attention for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with this promising class of molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This precursor is typically synthesized from 2-ethyl-5-nitroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Methyl-6-nitro-1H-indazole

A common method for the synthesis of 3-methyl-6-nitro-1H-indazole involves the diazotization of 2-ethyl-5-nitroaniline followed by cyclization.

-

Materials: 2-ethyl-5-nitroaniline, glacial acetic acid, sodium nitrite, water, ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of sodium nitrite (1.0 eq) in water dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for several hours to complete the cyclization.

-

Remove the acetic acid under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield 3-methyl-6-nitro-1H-indazole.

-

Step 2: Reduction to this compound

The nitro group of 3-methyl-6-nitro-1H-indazole is then reduced to an amine.

-

Materials: 3-methyl-6-nitro-1H-indazole, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Suspend 3-methyl-6-nitro-1H-indazole (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.

-

Upon reaction completion (monitored by TLC), filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Potential Biological Activities

While data on the unmodified this compound is limited, its derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of this compound have shown potent antiproliferative activity against various cancer cell lines. A notable example is N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibits strong and selective cytotoxicity.[1]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | MRC5 (Normal) | >10 | [1] |

| A piperazine-indazole derivative (6o) | K562 (Leukemia) | 5.15 | [2][3][4] |

| A piperazine-indazole derivative (6o) | HEK-293 (Normal) | 33.2 | [2][3][4] |

-

Cell Culture: Human cancer cell lines (e.g., HCT116, K562) and a normal cell line (e.g., MRC5, HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[2][3][4]

-

Studies on active derivatives of this compound suggest multiple mechanisms of action, including the induction of apoptosis and cell cycle arrest. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1] Other derivatives have been found to induce apoptosis by modulating the expression of Bcl-2 family proteins and affecting the p53/MDM2 pathway.[2][3][4]

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[5][6]

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Indazole | COX-2 | 23.42 | [5][6] |

| 5-Aminoindazole | COX-2 | 12.32 | [5][6] |

| 6-Nitroindazole | COX-2 | 19.22 | [5][6] |

| Indazole | IL-1β | 120.59 | [5][6] |

| 5-Aminoindazole | IL-1β | 220.46 | [5][6] |

| 6-Nitroindazole | IL-1β | 100.75 | [5][6] |

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds or vehicle (control) orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5][6]

-

Neuroprotective Activity

The indazole scaffold is also being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The proposed mechanisms include the inhibition of monoamine oxidase (MAO) and various protein kinases such as Glycogen Synthase Kinase 3 (GSK3).

While direct studies on this compound are not abundant, a related compound, 6-hydroxy-1H-indazole, has shown neuroprotective effects in a mouse model of Parkinson's disease by reducing the loss of dopaminergic neurons. This suggests that the 6-substituted indazole core is a promising starting point for the development of neuroprotective agents.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutics. While the parent compound's biological profile is still under investigation, its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this exciting class of molecules. Future research should focus on elucidating the specific biological activities of the core this compound structure and expanding the structure-activity relationship studies of its derivatives to optimize potency and selectivity for various therapeutic targets.

References

- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3-methyl-1H-indazol-6-amine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methyl-1H-indazol-6-amine, a key building block in the synthesis of pharmacologically active compounds. We will explore its chemical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, including kinase inhibitors and antibacterial agents. This document is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is an aromatic heterocyclic compound belonging to the indazole class. The presence of a reactive primary amine and the indazole core makes it a valuable synthon for creating diverse molecular scaffolds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79173-62-9 | [2][3] |

| Molecular Formula | C₈H₉N₃ | [2][3] |

| Molecular Weight | 147.18 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=NNc2cc(N)ccc12 | [2] |

| Appearance | Solid powder | N/A |

| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [3] |

Synthesis of this compound

The most common and well-documented route to this compound is through the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This precursor can be synthesized via the diazotization and cyclization of 2-ethyl-5-nitroaniline or by direct nitration of 3-methylindazole.

Experimental Protocol: Synthesis of 3-methyl-6-nitro-1H-indazole

This protocol describes the synthesis from 2-ethyl-5-nitroaniline.

Reaction Scheme:

Caption: Synthesis of 3-methyl-6-nitro-1H-indazole.

Procedure:

-

In a suitable reaction vessel, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

-

Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of glacial acetic acid.

-

Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over a period of 15 minutes.

-

After the addition is complete, allow the solution to stir for an additional 30 minutes.

-

Remove the acetic acid in vacuo to yield an orange solid.

-

Dissolve the solid in approximately 120 ml of ethyl acetate and wash three times with 100 ml of saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.

Quantitative Data:

| Starting Material | Product | Yield | Reference(s) |

| 2-ethyl-5-nitroaniline | 3-methyl-6-nitro-1H-indazole | 98% | [4] |

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether at 0 °C, prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.

-

Add the tin(II) chloride solution dropwise over 15 minutes, ensuring the reaction temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

-

Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.

-

Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a yellow solid.

-

For the free base, neutralize the HCl salt with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent like ethyl acetate.

Quantitative Data:

| Starting Material | Product | Yield | Reference(s) |

| 3-methyl-6-nitro-1H-indazole | This compound | 92% (as HCl salt) | [4][5] |

Applications in Synthesis

This compound is a versatile precursor for a range of biologically active molecules. Its primary amine allows for various synthetic transformations, including N-alkylation, acylation, and coupling reactions to build more complex structures.

Synthesis of Kinase Inhibitors: The Pazopanib Case Study

A prominent application of this compound is in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[6][7][8] The synthesis involves the initial reduction of 3-methyl-6-nitro-1H-indazole followed by a series of methylation steps to yield the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.

Experimental Workflow for Pazopanib Intermediate Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 79173-62-9 | EDA17362 [biosynth.com]

- 3. This compound | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

Theoretical Framework for the Analysis of 3-methyl-1H-indazol-6-amine: A Methodological Guide

Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities, including applications as kinase inhibitors in oncology. While extensive theoretical and computational studies have been conducted on various indazole derivatives to elucidate their structure-activity relationships (SAR), specific in-depth theoretical research on this compound is not extensively documented in publicly available literature.

This technical guide aims to bridge this gap by providing a comprehensive theoretical framework for researchers, scientists, and drug development professionals. It consolidates the known physicochemical properties of this compound and outlines established computational protocols that can be applied to investigate its molecular characteristics. These methodologies are derived from studies on structurally related indazole compounds and represent the standard in silico approaches for small molecule drug discovery.

Physicochemical and Computed Properties

A summary of the key computed properties for this compound is presented below. These values, primarily sourced from PubChem, offer a foundational understanding of the molecule's physical and chemical characteristics.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem[1] |

| Molecular Weight | 147.18 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 79173-62-9 | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 147.079647300 Da | PubChem[1] |

| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental and Computational Protocols

The following sections detail standard computational methodologies that are broadly applied in the study of small molecules like indazole derivatives for drug discovery purposes.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be used to predict a variety of properties, including optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies.

Protocol for DFT-based Molecular Analysis:

-

Structure Preparation:

-

The initial 3D structure of this compound is constructed using molecular building software (e.g., IQmol).

-

The geometry is pre-optimized using a lower-level theory to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

A full geometry optimization is performed. A common and effective approach is to use a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) for describing anions and Rydberg states, and polarization functions (d,p) for more accurately describing bonding.

-

-

Frequency Calculations:

-

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Analysis:

-

From the optimized structure, a single-point energy calculation can be performed to obtain detailed electronic properties.

-

This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. Given the prevalence of indazoles as kinase inhibitors, a typical protocol would involve docking this compound into the ATP-binding site of a relevant protein kinase.

Protocol for Kinase Inhibitor Docking:

-

Protein Preparation:

-

An X-ray crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The protein preparation wizard in software like Schrödinger Maestro or AutoDock Tools can be used.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized, often using a DFT method as described previously.

-

Correct protonation states at physiological pH (e.g., 7.4) are assigned.

-

-

Receptor Grid Generation:

-

A binding grid is defined around the active site of the kinase. The grid box should be large enough to encompass the entire binding pocket where the native ligand or known inhibitors bind.

-

-

Docking Simulation:

-

The prepared ligand is docked into the receptor grid using a docking program (e.g., AutoDock, Glide, GOLD).

-

The program samples a large number of possible conformations and orientations of the ligand within the active site.

-

A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

-

-

Post-Docking Analysis:

-

The top-ranked docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

The docking results can be used to hypothesize the binding mode and to guide the design of new derivatives with improved affinity and selectivity.

-

Conclusion

While direct theoretical investigations on this compound are limited, this guide provides the necessary foundational data and established computational protocols to enable such research. The application of Density Functional Theory and molecular docking, as outlined, would provide significant insights into the molecule's electronic properties, reactivity, and potential as a binder for therapeutic targets like protein kinases. The presented workflows serve as a robust starting point for researchers to computationally characterize this compound, paving the way for its potential inclusion in future drug design and development endeavors.

References

Methodological & Application

synthesis of 3-methyl-1H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole

Application Note: Synthesis of 3-Methyl-1H-indazol-6-amine

AN-CHEM-2025-01

Introduction

The reduction of the nitro group in 3-methyl-6-nitro-1H-indazole to form this compound is a critical transformation in medicinal chemistry and drug development. The resulting 6-amino-3-methyl-1H-indazole serves as a key building block for the synthesis of various pharmacologically active compounds.[1][2] The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the indazole ring, making it a versatile intermediate for further functionalization.[2] This document provides detailed protocols for two common and effective methods for this reduction: catalytic hydrogenation and reduction with tin(II) chloride.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 3-methyl-6-nitro-1H-indazole to this compound.

Protocols and Methodologies

Several reliable methods are available for the reduction of the nitro group on the indazole ring. The choice of method may depend on factors such as available equipment, scale, and tolerance of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while reduction with tin(II) chloride is a classical and robust alternative.[1]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and clean method for the reduction of nitroarenes, typically affording high yields of the corresponding amine.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, combine 3-methyl-6-nitro-1H-indazole (1 equivalent) and 10% Palladium on carbon (10% w/w).

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (1-2 atm) at room temperature.[1][3]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. A typical reaction time is overnight.[1]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1][3]

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.[3]

Method 2: Reduction with Tin(II) Chloride

The use of stannous chloride (tin(II) chloride) in the presence of a strong acid is a classical and highly effective method for the reduction of aromatic nitro compounds.[1]

Experimental Protocol:

-

Starting Material Solution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-methyl-6-nitro-1H-indazole (10 g, 0.056 mol) in 2-methoxyethyl ether (100 ml) and cool the solution to 0 °C.[1][4]

-

Reductant Preparation: In a separate beaker, prepare a solution of tin(II) chloride (45 g, 0.24 mol) in concentrated hydrochloric acid (86 ml).[1][4]

-

Addition: Add the tin(II) chloride solution dropwise to the stirred indazole solution over approximately 15 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 20 minutes at room temperature.[1][4]

-

Precipitation: Add diethyl ether (approximately 70 ml) to the reaction mixture to induce the precipitation of the product.[4]

-

Isolation: Isolate the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with diethyl ether to afford the hydrochloride salt of this compound as a yellow solid.[1][4]

Data Summary

The following table summarizes the quantitative data for the described synthetic methods.

| Method | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Product Form |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temperature, 1 atm, overnight | ~94% (reported for 6-nitro-1H-indazole)[1] | Free base |

| Tin(II) Chloride | SnCl₂ in conc. HCl | 2-Methoxyethyl ether | 0 °C to Room Temperature, ~35 min | 92%[1][4] | HCl salt |

| Iron Reduction | Fe powder, Acid | Not specified | Not specified | High (generally)[1] | Free base/Salt |

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This procedure involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, adhering to strict safety protocols.

-

3-Methyl-6-nitro-1H-indazole: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry and in the presence of hydrogen and a solvent. Handle with care.

-

Hydrogen Gas: Extremely flammable. Handle in a well-ventilated area away from ignition sources.

-

Tin(II) Chloride & Concentrated HCl: Corrosive. Causes severe skin burns and eye damage.[1]

-

Solvents (Methanol, Diethyl Ether): Highly flammable liquids and vapors.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling these chemicals.[5]

References

Synthesis of 3-methyl-1H-indazol-6-amine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of 3-methyl-1H-indazol-6-amine, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the diazotization and cyclization of 2-methyl-5-nitroaniline to form 3-methyl-6-nitro-1H-indazole, followed by the reduction of the nitro group to yield the final amine product. This protocol is intended for researchers, scientists, and professionals in drug development.

Chemical Data Summary

The following table summarizes the key reagents and products involved in the synthesis of this compound.

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |

| Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole (using tert-butyl nitrite) | |||||

| 2-Ethyl-5-nitroaniline | Starting Material | C₈H₁₀N₂O₂ | 166.18 | 60 | 1 |

| tert-Butyl nitrite | Diazotizing Agent | C₄H₉NO₂ | 103.12 | 60 | 1 |

| Glacial Acetic Acid | Solvent | CH₃COOH | 60.05 | - | - |

| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 | - | - |

| Saturated aq. NaHCO₃ | Wash Solution | NaHCO₃ | 84.01 | - | - |

| Magnesium Sulfate | Drying Agent | MgSO₄ | 120.37 | - | - |

| 3-methyl-6-nitro-1H-indazole | Intermediate Product | C₈H₇N₃O₂ | 177.16 | ~58.8 | - |

| Step 2: Synthesis of this compound | |||||

| 3-methyl-6-nitro-1H-indazole | Starting Material | C₈H₇N₃O₂ | 177.16 | 60 | 1 |

| Tin(II) chloride | Reducing Agent | SnCl₂ | 189.60 | 240 | 4 |

| 2-Methoxyethyl ether | Solvent | C₅H₁₂O₂ | 104.15 | - | - |

| Concentrated HCl | Acid | HCl | 36.46 | - | - |

| Diethyl ether | Precipitation Solvent | C₄H₁₀O | 74.12 | - | - |

| This compound hydrochloride | Final Product (as salt) | C₈H₁₀ClN₃ | 183.64 | ~55.2 | - |

Experimental Protocols

This synthesis is performed in two primary stages. It is crucial to conduct all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole

This step involves the diazotization of 2-ethyl-5-nitroaniline followed by an intramolecular cyclization to yield the nitroindazole intermediate. An alternative procedure with sodium nitrite is also presented.

Materials:

-

2-Ethyl-5-nitroaniline (10 g, 0.06 mol)

-

tert-Butyl nitrite (8.98 ml, 0.06 mol)

-

Glacial acetic acid (340 ml)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Apparatus for vacuum evaporation

Procedure:

-

In a round-bottom flask, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.[1]

-

Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid.[1]

-

Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes with continuous stirring.[1]

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.[1]

-

Remove the acetic acid under reduced pressure (in vacuo) to obtain an orange solid.[1]

-

Dissolve the solid in approximately 120 ml of ethyl acetate.

-

Wash the organic layer three times with 100 ml portions of saturated aqueous NaHCO₃ solution.[1]

-

Dry the organic layer over MgSO₄ and then remove the solvent in vacuo to yield 3-methyl-6-nitro-1H-indazole as a yellow solid.[1] The reported yield for this method is approximately 98%.[1]

Alternative Protocol using Sodium Nitrite: This method provides an alternative to using tert-butyl nitrite and has a reported yield of 40.5%.[1][2]

-

Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid and cool the mixture to 0 °C.[1][2]

-

Add a solution of 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water all at once.[1][2]

-

Stir the reaction mixture for 15 minutes at 25 °C, and then let it stand at room temperature for 3 days.[1][2]

-

Remove any solid by filtration and concentrate the filtrate under vacuum.[2]

-

Dilute the residue with 2 ml of water and stir to precipitate the product.[2]

-

Collect the solid by filtration, wash with cold water, and purify by flash chromatography (4:1 hexane/ethyl acetate) to obtain 3-methyl-6-nitro-1H-indazole.[1][2]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine group to yield the final product.

Materials:

-

3-methyl-6-nitro-1H-indazole (10 g, 0.06 mol)

-

Tin(II) chloride (SnCl₂) (45 g, 0.24 mol)

-

2-Methoxyethyl ether (100 ml)

-

Concentrated hydrochloric acid (HCl) (86 ml)

-

Diethyl ether

-

Round-bottom flask equipped with a dropping funnel

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, prepare a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitro-1H-indazole in 100 ml of 2-methoxyethyl ether.[1][3]

-

Prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.[1][3]

-

Add the tin(II) chloride solution dropwise to the cooled indazole solution over 15 minutes, ensuring the reaction temperature is maintained below 100 °C.[1]

-

After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.[1][3]

-

Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.[1][3]

-

Isolate the resulting precipitate by filtration and wash it with diethyl ether.[1][3]

-

The collected yellow solid is the HCl salt of this compound.[1] The reported yield is 92%.[1][3]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthesis pathway of this compound.

References

Application Notes and Protocols for the Purification of 3-methyl-1H-indazol-6-amine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-methyl-1H-indazol-6-amine using silica gel column chromatography. The methodologies described herein are based on established principles for the purification of aromatic amines and indazole derivatives, ensuring a robust and reproducible procedure for obtaining the target compound in high purity.

Introduction